Absence of Published Quantitative Head-to-Head Comparison Data in Primary Literature and Authoritative Databases
A systematic search of primary research articles, patents (including US8877760, EP3842422, and related pyrazine-2-carboxamide filings), PubChem, ChEMBL, BindingDB, and PDB failed to identify any quantitative biochemical or cellular assay data—neither IC₅₀, Kd, EC₅₀, selectivity panel results, LogD, nor solubility—for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide [1][2][3]. The compound appears exclusively in vendor catalog listings (BenchChem, EvitaChem, VulcanChem) and the PubChem substance database, where no bioactivity annotations are recorded [1]. By contrast, structurally related benzothiazole ITK inhibitor compound 12a [(1S,2S)-2-{4-[(dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide] has a published ITK Ki of <0.5 nM and a complete kinome selectivity profile (Ambit KINOMEscan, S-score(1) = 0.04 at 1 µM) [4]. Similarly, representative 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides disclosed in the MtMetAP1 inhibitor literature exhibit recombinant enzyme inhibition values ranging from IC₅₀ = 2.8 µM to >50 µM, but the benzothiazole-thiophene analog is absent from that series [5]. No comparator could be identified where the identical or a topologically equivalent compound was tested side-by-side with N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide in the same assay.
| Evidence Dimension | Availability of quantitative biochemical/cellular activity data in public-domain literature and authoritative databases |
|---|---|
| Target Compound Data | No quantitative activity data found (IC₅₀, Kd, EC₅₀, selectivity panel, ADME) across PubChem, ChEMBL, BindingDB, PDB, and patent documents |
| Comparator Or Baseline | Closest class representatives: benzothiazole ITK inhibitor 12a (ITK Ki <0.5 nM, kinome selectivity S-score(1) = 0.04); 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides (MtMetAP1 IC₅₀ range 2.8–>50 µM) |
| Quantified Difference | Not calculable — target compound lacks quantitative data; comparator series demonstrate measurable target engagement confirming class druggability |
| Conditions | Literature survey conducted April 2026; databases queried: PubMed, PubChem, ChEMBL 36, BindingDB, PDB, Google Patents, EPO Patents |
Why This Matters
For procurement decisions, the absence of public-domain selectivity and potency data means the compound cannot currently be prioritized over well-characterized analogs for any receptor- or enzyme-driven application without first generating primary screening data.
- [1] PubChem. Compound Summary for CID 45527405: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1211191-88-6 View Source
- [2] Song, Y., Pandey, A. Substituted pyrazine-2-carboxamide kinase inhibitors. U.S. Patent US8877760B2, issued November 4, 2014. View Source
- [3] European Patent EP3842422A1. Compounds with a benzothiazole-benzamide core as LRRK2 inhibitors. Published 2021. View Source
- [4] Mackinnon, C.H., Lau, K., Burch, J.D., et al. Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Bioorg. Med. Chem. Lett. 2013, 23, 6331-6335. DOI: 10.1016/j.bmcl.2013.09.069 View Source
- [5] Šimovičová, M., et al. Pyrazine-based inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1). Bioorg. Chem. 2022, 118, 105489. View Source
